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Introduction
BAY 1895344 is a potent and highly selective, orally available inhibitor of the Ataxia

Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage

response (DDR).[1][2] In cells with deficiencies in other key DNA repair pathways, such as

those with mutations in the Ataxia-Telangiectasia Mutated (ATM) gene, treatment with BAY

1895344 can lead to synthetic lethality, making it a promising therapeutic strategy for a subset

of cancers.[3][4] These application notes provide a summary of the preclinical and clinical data

on BAY 1895344 and detailed protocols for key experimental assays to evaluate its efficacy in

DNA repair deficient cells.

Data Presentation
Preclinical Activity of BAY 1895344
The antiproliferative activity of BAY 1895344 has been demonstrated across a wide range of

human cancer cell lines, with particular sensitivity observed in those harboring DNA damage

response defects.
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Metric Value
Cell

Lines/Conditions
Reference

IC50 Range 9 - 490 nmol/L

Broad spectrum of

human cancer cell

lines, with increased

sensitivity in those

with DDR defects.

Clinical Activity of BAY 1895344 in Advanced Solid
Tumors
A first-in-human Phase I clinical trial (NCT03188965) has evaluated the safety and efficacy of

BAY 1895344 in patients with advanced solid tumors.[3][4]

Metric Value Patient Population Reference

Objective Response

Rate (ORR)
30.7%

Patients treated at or

above the Maximum

Tolerated Dose (MTD)

of 40 mg BID (3 days

on/4 days off).

[3]

Responding Patient

Profile

ATM protein loss

and/or deleterious

ATM mutations.

Patients with various

advanced solid

tumors.

[3][4]

Median Duration of

Response
315.5 days Responding patients. [4]

Signaling Pathways and Experimental Workflows
ATR Signaling Pathway and the Role of BAY 1895344
The following diagram illustrates the central role of ATR in the DNA damage response and how

BAY 1895344 intervenes.
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Caption: ATR signaling pathway and the inhibitory action of BAY 1895344.

General Experimental Workflow for Evaluating BAY
1895344
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The following diagram outlines a typical experimental workflow to assess the efficacy of BAY

1895344 in cancer cell lines.
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Caption: A general experimental workflow for the evaluation of BAY 1895344.

Experimental Protocols
Cell Viability Assay (MTT Assay)
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This protocol determines the concentration of BAY 1895344 that inhibits cell viability by 50%

(IC50).

Materials:

96-well cell culture plates

Cancer cell lines of interest (both DNA repair proficient and deficient)

Complete cell culture medium

BAY 1895344 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)[5]

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL

of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[6]

Compound Treatment: Prepare serial dilutions of BAY 1895344 in complete medium. A

typical starting concentration range for a potent ATR inhibitor is 1 nM to 10 µM.[6] Include a

vehicle-only control (e.g., DMSO at a final concentration of ≤ 0.1%).

Remove the medium from the wells and add 100 µL of the medium containing the different

concentrations of BAY 1895344 or vehicle control.

Incubate for a desired period (e.g., 72 hours).

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C,

allowing for the formation of formazan crystals.[5][7]
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Solubilization: Add 100-150 µL of solubilization solution to each well and mix thoroughly to

dissolve the formazan crystals.[5]

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to

determine the percentage of cell viability. Plot the percentage of cell viability against the log

of the BAY 1895344 concentration and use non-linear regression analysis to calculate the

IC50 value.

Clonogenic Survival Assay
This assay assesses the long-term cytotoxic effects of BAY 1895344 by measuring the ability of

single cells to form colonies.

Materials:

6-well cell culture plates

Cancer cell lines of interest

Complete cell culture medium

BAY 1895344 stock solution

Crystal violet staining solution (0.5% crystal violet in 25% methanol)[6]

Procedure:

Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for

each cell line) in 6-well plates and allow them to attach overnight.[6][8]

Compound Treatment: Treat the cells with various concentrations of BAY 1895344 or a

vehicle control.

Colony Formation: Incubate the plates for 10-14 days at 37°C in a humidified 5% CO2

incubator, allowing colonies to form. The medium can be carefully replaced every 3-4 days if

necessary.[6][8]
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Fixation and Staining:

Aspirate the medium and gently wash the colonies with PBS.

Fix the colonies with a suitable fixative (e.g., methanol or 10% formalin) for 10-15 minutes.

[9]

Remove the fixative and stain the colonies with crystal violet solution for 20-30 minutes.[6]

Gently wash the plates with water and allow them to air dry.

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in

each well.

Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing

the number of colonies to that of the vehicle-treated control.

DNA Damage Quantification (γH2AX
Immunofluorescence Staining)
This protocol is for visualizing and quantifying DNA double-strand breaks by staining for

phosphorylated H2AX (γH2AX).

Materials:

Multi-well plates with sterile glass coverslips

Cancer cell lines of interest

BAY 1895344 stock solution

4% Paraformaldehyde (PFA) in PBS

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibody: anti-γH2AX (Ser139)
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Fluorescently labeled secondary antibody

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

Antifade mounting medium

Fluorescence microscope

Procedure:

Cell Seeding and Treatment: Seed cells on coverslips in multi-well plates. After allowing

them to attach, treat with BAY 1895344 at the desired concentration and for the desired time

(e.g., 24 hours).

Fixation: Aspirate the medium, wash with PBS, and fix the cells with 4% PFA for 15 minutes

at room temperature.[10]

Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in

PBS for 10-15 minutes.[11]

Blocking: Wash with PBS and block non-specific antibody binding with 5% BSA in PBS for 1

hour at room temperature.[10][11]

Primary Antibody Incubation: Incubate the cells with the anti-γH2AX primary antibody (diluted

in blocking buffer) overnight at 4°C in a humidified chamber.[10]

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the

fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room

temperature in the dark.[10]

Counterstaining and Mounting: Wash the cells with PBS and counterstain the nuclei with

DAPI for 5 minutes.[10] Wash again with PBS and mount the coverslips onto microscope

slides using antifade mounting medium.

Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the

number of γH2AX foci per nucleus using image analysis software.
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Cell Cycle Analysis (Flow Cytometry with Propidium
Iodide)
This protocol is for analyzing the cell cycle distribution of cells treated with BAY 1895344.

Materials:

Cancer cell lines of interest

BAY 1895344 stock solution

Phosphate-Buffered Saline (PBS)

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (containing RNase A)[12][13]

Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with BAY

1895344 for the desired duration (e.g., 24-48 hours).

Cell Harvesting: Harvest both adherent and suspension cells and collect them by

centrifugation at 300 x g for 5 minutes.[12]

Fixation: Wash the cell pellet with PBS. Resuspend the pellet in a small volume of PBS and,

while gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.

[12][14] Incubate on ice for at least 30 minutes or at -20°C for longer storage.

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS.

Resuspend the pellet in PI staining solution and incubate for 15-30 minutes at room

temperature in the dark.[1][12]

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least

10,000 events per sample.
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Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify

the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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